MFCD18314395
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Overview
Description
MFCD18314395 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314395 involves several steps, each requiring specific reagents and conditions. The most common synthetic route includes the use of microwave-assisted techniques, which have been shown to be more efficient compared to conventional methods. The reaction conditions typically involve high temperatures and specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These methods allow for the consistent production of large quantities of the compound while maintaining high quality and purity standards. The use of automated systems and real-time monitoring ensures that the production process is both efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
MFCD18314395 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes. For example, the oxidation of this compound typically requires the use of potassium permanganate or hydrogen peroxide under acidic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound. Substitution reactions often result in the formation of new compounds with modified functional groups .
Scientific Research Applications
MFCD18314395 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of MFCD18314395 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
MFCD18314395 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of properties, which makes it particularly suitable for specific applications. Its stability, reactivity, and ability to interact with various biological targets make it a valuable compound in both research and industrial settings.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and the ability to undergo diverse chemical reactions make it a valuable tool in research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to new discoveries in multiple fields.
Properties
IUPAC Name |
methyl 4-(3-cyano-5-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)12-4-2-11(3-5-12)13-6-10(9-16)7-14(17)8-13/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWDTFKNHJGBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684847 |
Source
|
Record name | Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-78-1 |
Source
|
Record name | Methyl 3'-cyano-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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